molecular formula C9H19N B3189483 (1S,5S)-3,3,5-trimethylcyclohexan-1-amine CAS No. 32958-56-8

(1S,5S)-3,3,5-trimethylcyclohexan-1-amine

Cat. No. B3189483
CAS RN: 32958-56-8
M. Wt: 141.25 g/mol
InChI Key: ZGMQLPDXPUINCQ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5S)-3,3,5-trimethylcyclohexan-1-amine , also known as alloocimene , is an isomeric monoterpene found naturally in various plants and fruits. It contributes to the pleasant odors of essential oils and serves as a volatile constituent. Alloocimene has garnered interest in the pharmaceutical, fine-chemicals, and ecological industries due to its natural plant defense properties .


Synthesis Analysis

Preparative routes for alloocimene have been explored within the context of thermal isomerization reactions of α-pinene and its derivatives. These reactions occur at elevated temperatures (above 100°C) and lead to the formation of alloocimene . The kinetic and thermodynamic evidence suggests that the stereospecific isomerization of cis-β-ocimene to alloocimene involves a six-membered cyclic transition state . In this transition state, the bulky isobutenyl group at C5 adopts an equatorial conformation to minimize steric repulsions .


Molecular Structure Analysis

The molecular formula of alloocimene is C~10~H~16~N . Its structure consists of a cyclohexane ring with three methyl groups (at positions 3, 3, and 5) and an amino group (at position 1). The stereochemistry is specified as (1S,5S) , indicating the absolute configuration of the chiral centers .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Odor : Alloocimene exhibits a pleasant, terpene-like odor .

Future Directions

: Chamorro, E., Ruiz, P., Quijano, J., Luna, D., Restrepo, L., Zuluaga, S., & Duque-Noreña, M. (2014). Understanding the thermal [1s,5s] hydrogen shift isomerization of ocimene. Journal of Molecular Modeling, 20(8), 2390. Link : Leffingwell, J. C. (n.d.). (1R,5R)-(+)-alpha-pinene & (1S,5S)-(-)-alpha-pinene. Retrieved from here

properties

CAS RN

32958-56-8

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1S,5S)-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8+/m1/s1

InChI Key

ZGMQLPDXPUINCQ-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)(C)C)N

SMILES

CC1CC(CC(C1)(C)C)N

Canonical SMILES

CC1CC(CC(C1)(C)C)N

Origin of Product

United States

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